(2R)-2-aminohex-4-ynoic acid (2R)-2-aminohex-4-ynoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13568137
InChI: InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9)/t5-/m1/s1
SMILES: CC#CCC(C(=O)O)N
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol

(2R)-2-aminohex-4-ynoic acid

CAS No.:

Cat. No.: VC13568137

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-aminohex-4-ynoic acid -

Specification

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
IUPAC Name (2R)-2-aminohex-4-ynoic acid
Standard InChI InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9)/t5-/m1/s1
Standard InChI Key VDWGCMRALYSYJV-RXMQYKEDSA-N
Isomeric SMILES CC#CC[C@H](C(=O)O)N
SMILES CC#CCC(C(=O)O)N
Canonical SMILES CC#CCC(C(=O)O)N

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (2R)-2-aminohex-4-ynoic acid, reflects its stereochemistry at the C2 position (R-configuration) and the presence of a triple bond between C4 and C5. The structure is defined by the SMILES notation \text{CC#CC[C@H](C(=O)O)N}, which explicitly encodes the alkyne group (#), chiral center (@), and carboxylic acid moiety . Key structural features include:

  • Chirality: The R-configuration at C2 introduces stereoselectivity in reactions, critical for interactions with biological targets.

  • Alkyne Functionality: The sp-hybridized carbons at C4–C5 enable click chemistry applications, such as Huisgen cycloadditions.

  • Hydrogen Bonding: The α-amino and carboxylic acid groups facilitate intermolecular interactions, influencing solubility and crystallization behavior.

Table 1: Molecular Properties of (2R)-2-Aminohex-4-ynoic Acid

PropertyValue
Molecular FormulaC6H9NO2\text{C}_6\text{H}_9\text{NO}_2
Molecular Weight127.14 g/mol
CAS Registry Number346707-82-2
XLogP3-2.3
Topological Polar Surface Area63.3 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Data derived from PubChem and Vulcanchem.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (2R)-2-aminohex-4-ynoic acid typically begins with hex-4-ynoic acid, which undergoes stereoselective amination. A common approach involves:

  • Alkyne Protection: The triple bond is protected using trimethylsilyl (TMS) groups to prevent undesired side reactions.

  • Enantioselective Amination: Chiral catalysts, such as Rhodium complexes with phosphine ligands, introduce the amino group at C2 with high enantiomeric excess (ee).

  • Deprotection and Purification: Acidic hydrolysis removes protecting groups, followed by recrystallization or chromatography.

Reactivity Profile

The compound participates in reactions typical of both amino acids and alkynes:

  • Peptide Coupling: The carboxylic acid reacts with amines via EDC/HOBt activation, forming peptide bonds.

  • Alkyne-Specific Reactions:

    • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazoles for bioconjugation.

    • Hydrogenation: Catalytic hydrogenation reduces the triple bond to a single bond, yielding (2R)-2-aminohexanoic acid.

Applications in Pharmaceutical and Materials Science

Building Block in Organic Synthesis

CymitQuimica categorizes this compound as a chiral building block, highlighting its utility in constructing complex molecules . Applications include:

  • Peptidomimetics: Incorporating the alkyne into peptide backbones to modulate rigidity and bioavailability.

  • Polymer Chemistry: Serving as a monomer for functionalized polyamides with tailored thermal properties.

Table 2: Comparison with Related Amino Acids

CompoundMolecular WeightKey Functional GroupsBiological Activity
(2R)-2-Aminohex-4-ynoic acid127.14 g/molAlkyne, α-amino acidResearch applications
L-Alanine89.09 g/molα-amino acidProtein biosynthesis
4-Pentynoic acid98.10 g/molAlkyne, carboxylic acidClick chemistry substrates

Research Challenges and Future Directions

Stability and Solubility Limitations

The compound’s low XLogP3 (-2.3) suggests high hydrophilicity, which may limit membrane permeability in biological systems. Strategies to address this include:

  • Prodrug Design: Esterification of the carboxylic acid to improve lipophilicity.

  • Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles for targeted delivery.

Unexplored Biological Targets

Given the success of analogous compounds like cystobactamids , future studies should prioritize:

  • Antimicrobial Screening: Testing against Gram-negative and -positive pathogens, including multidrug-resistant strains.

  • Cancer Cell Cytotoxicity: Evaluating the compound’s potential to inhibit topoisomerases in tumor cells.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator